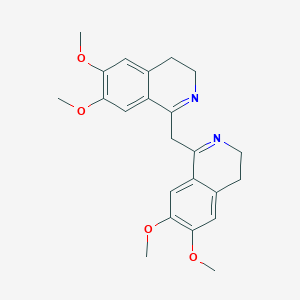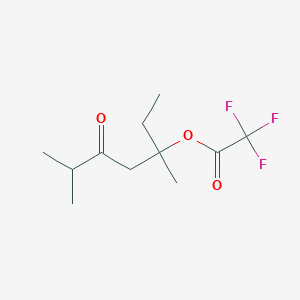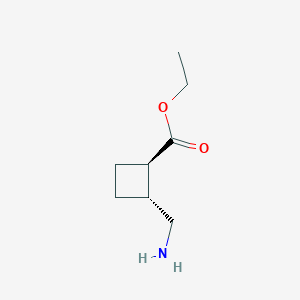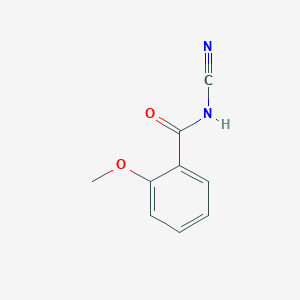
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of azido and nitro functional groups attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenyl precursor, followed by azidation and subsequent coupling with ethane-1,2-diamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine, and the azido group can be reduced to an amine as well.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(5-Amino-2-nitrophenyl)ethane-1,2-diamine
- N~1~-(5-Azido-2-hydroxyphenyl)ethane-1,2-diamine
- N~1~-(5-Azido-2-methylphenyl)ethane-1,2-diamine
Uniqueness
N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications
Properties
CAS No. |
65174-65-4 |
|---|---|
Molecular Formula |
C8H10N6O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N'-(5-azido-2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10N6O2/c9-3-4-11-7-5-6(12-13-10)1-2-8(7)14(15)16/h1-2,5,11H,3-4,9H2 |
InChI Key |
XRPLGHKLZZMSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])NCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)









![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)

